

Comparative ^1H NMR Analysis of Ethyl 2-(1H-pyrazol-1-YL)benzoate

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Compound of Interest

Compound Name: Ethyl 2-(1H-pyrazol-1-YL)benzoate

Cat. No.: B173511

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This guide provides a detailed comparative analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **Ethyl 2-(1H-pyrazol-1-YL)benzoate** against its parent structures, ethyl benzoate and pyrazole. This document is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of this and related compounds.

Comparison of ^1H NMR Data

The introduction of a pyrazole substituent at the ortho position of the benzoate ring in **Ethyl 2-(1H-pyrazol-1-YL)benzoate** induces significant changes in the chemical shifts of the aromatic protons compared to the parent ethyl benzoate. The following table summarizes the experimental ^1H NMR data for ethyl benzoate and pyrazole, alongside predicted values for **Ethyl 2-(1H-pyrazol-1-YL)benzoate**. These predictions are based on the additive effects of substituents on aromatic systems and analysis of similar compounds.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ethyl Benzoate	Ha, He	8.03-8.06	Multiplet	-	2H
	Hc	7.52-7.57	Multiplet	-	1H
	Hb, Hd	7.41-7.46	Multiplet	-	2H
	-CH ₂ -	4.38	Quartet	7.1	2H
	-CH ₃	1.41	Triplet	7.2	3H
Pyrazole	H ₃ , H ₅	7.66	Doublet	2.3	2H
	H ₄	6.37	Triplet	2.3	1H
Ethyl 2-(1H-pyrazol-1-yl)benzoate (Predicted)	Benzoate H ₆	~ 8.1	Doublet	~ 7.8	1H
	Benzoate H ₄	~ 7.7	Triplet	~ 7.5	1H
	Benzoate H ₅	~ 7.6	Triplet	~ 7.6	1H
	Benzoate H ₃	~ 7.5	Doublet	~ 8.0	1H
	Pyrazole H _{5'}	~ 8.0	Doublet	~ 2.5	1H
	Pyrazole H _{3'}	~ 7.7	Doublet	~ 1.8	1H
	Pyrazole H _{4'}	~ 6.5	Triplet	~ 2.2	1H
	-CH ₂ -	~ 4.4	Quartet	~ 7.1	2H
	-CH ₃	~ 1.4	Triplet	~ 7.1	3H

Experimental Protocols

A general procedure for acquiring the ¹H NMR spectrum of **Ethyl 2-(1H-pyrazol-1-yl)benzoate** is as follows:

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
- The spectrometer is locked to the deuterium signal of the CDCl₃.
- The sample is shimmed to obtain a high-resolution spectrum.

3. Data Acquisition:

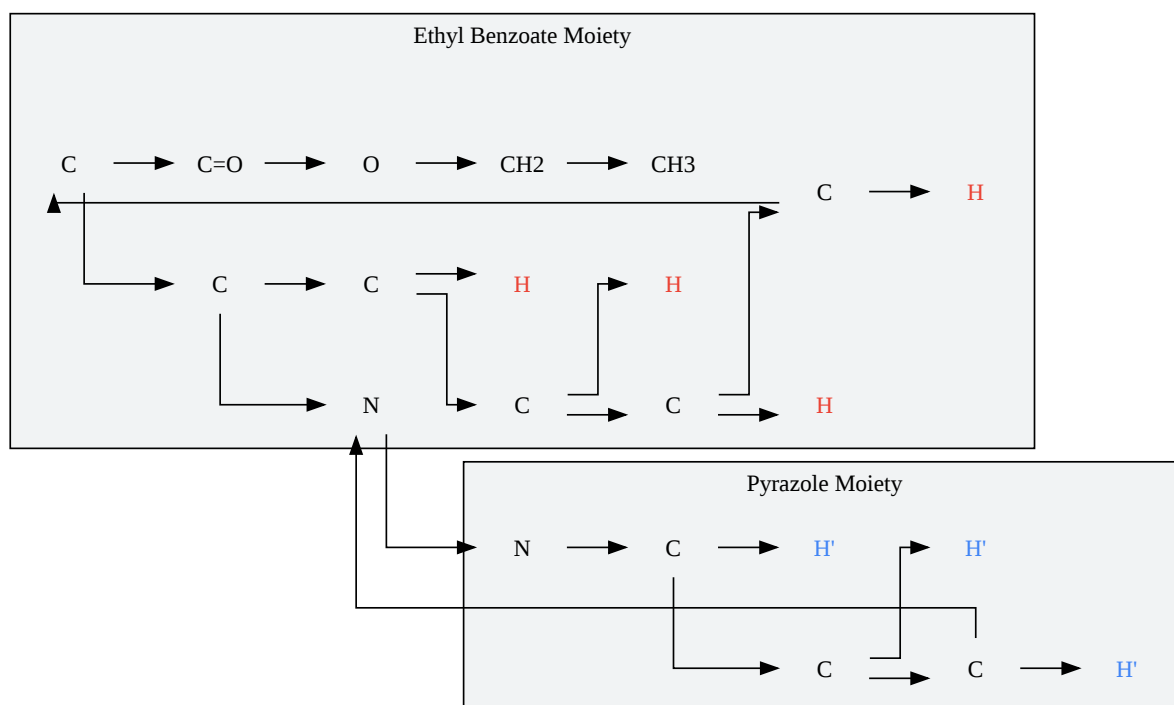
- A standard pulse sequence is used to acquire the ¹H NMR spectrum.
- Key acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

4. Data Processing:

- The free induction decay (FID) is Fourier transformed.
- The resulting spectrum is phase-corrected and baseline-corrected.
- The chemical shifts are referenced to the TMS signal.
- Integration of the signals is performed to determine the relative number of protons.

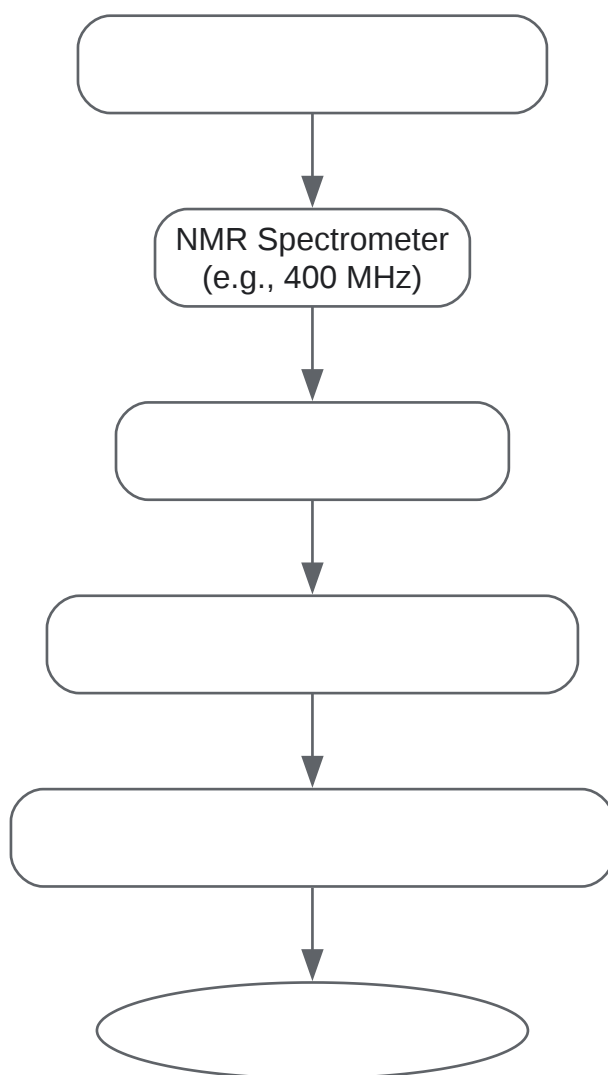
Visualizations

The following diagrams illustrate the chemical structure and the general workflow for ¹H NMR analysis.



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Caption: Chemical structure of **Ethyl 2-(1H-pyrazol-1-yl)benzoate**.



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Caption: General workflow for ^1H NMR analysis.

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